
2,3-Difluoro-4-methylbenzaldehyde molecular
weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2,3-Difluoro-4-

methylbenzaldehyde

Cat. No.: B1304708 Get Quote
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For Researchers, Scientists, and Drug Development Professionals

Abstract
2,3-Difluoro-4-methylbenzaldehyde is a fluorinated aromatic aldehyde that serves as a

critical building block in modern medicinal chemistry and materials science. Its unique

substitution pattern—featuring an electron-withdrawing aldehyde group, two ortho/meta fluorine

atoms, and a para-methyl group—imparts distinct reactivity and physicochemical properties.

The presence of fluorine atoms is particularly significant in drug discovery, often leading to

enhanced metabolic stability, improved binding affinity to biological targets, and modulated

lipophilicity, which can optimize a drug candidate's pharmacokinetic profile.[1][2] This guide

provides a comprehensive technical overview of 2,3-Difluoro-4-methylbenzaldehyde,

covering its fundamental properties, plausible synthetic strategies, key applications in research

and development, validated analytical protocols, and essential safety and handling procedures.

The content is structured to provide researchers and drug development professionals with the

foundational knowledge and practical insights required to effectively utilize this versatile

intermediate in their work.
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2,3-Difluoro-4-methylbenzaldehyde is a solid at room temperature.[3] The molecular

structure combines a benzaldehyde core with three key substituents. The two fluorine atoms at

the C2 and C3 positions significantly influence the electron density of the aromatic ring and the

reactivity of the aldehyde functional group. This dual fluorination can enhance the

electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic

attack. The methyl group at the C4 position provides a site for further functionalization or can

be used to modulate steric and electronic properties.

Table 1: Key Properties of 2,3-Difluoro-4-
methylbenzaldehyde

Property Value Source(s)

Molecular Weight 156.13 g/mol [3][4][5]

Molecular Formula C₈H₆F₂O [3][4][5]

CAS Number 245536-50-9 [3][4]

Physical Form Solid [3]

InChI
1S/C8H6F2O/c1-5-2-3-6(4-

11)8(10)7(5)9/h2-4H,1H3
[3]

InChI Key
YCTVOFSIRYUUAN-

UHFFFAOYSA-N
[3]

SMILES String Cc1ccc(C=O)c(F)c1F [3]

Monoisotopic Mass 156.03867 Da [6]

Synthesis and Mechanistic Considerations
While specific, peer-reviewed synthetic routes for 2,3-Difluoro-4-methylbenzaldehyde are not

extensively published, its structure suggests a logical retrosynthetic approach originating from

substituted toluenes. A common and effective method for introducing an aldehyde group onto

an activated aromatic ring is formylation.
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Plausible Synthetic Workflow: Vilsmeier-Haack
Formylation
The Vilsmeier-Haack reaction is a robust method for formylating electron-rich aromatic

compounds. The synthesis would likely start from 1,2-difluoro-3-methylbenzene. The Vilsmeier

reagent, a chloroiminium salt, is generated in situ from a formamide derivative (like N,N-

dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃). This

electrophilic species then attacks the aromatic ring, followed by hydrolysis to yield the final

aldehyde.

The choice of this pathway is based on its reliability and scalability. The fluorine and methyl

groups on the starting material direct the electrophilic substitution to the desired position due to

a combination of electronic and steric effects.

Vilsmeier Reagent Formation Main Reaction Pathway

DMF

Vilsmeier Reagent
[ClCH=N⁺(CH₃)₂]

+ POCl₃

POCl₃ 1,2-Difluoro-3-methylbenzene

Iminium Salt Intermediate

+ Vilsmeier Reagent

2,3-Difluoro-4-methylbenzaldehyde

Hydrolysis (H₂O)

Click to download full resolution via product page

Caption: Plausible synthetic workflow via Vilsmeier-Haack reaction.
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Experimental Protocol: Hypothetical Synthesis
This protocol is illustrative and should be adapted and optimized based on laboratory trials.

Reagent Preparation: In a three-neck flask under an inert nitrogen atmosphere, cool N,N-

dimethylformamide (DMF, 3 equivalents) to 0°C.

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents)

dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir for 30 minutes to

ensure complete formation of the Vilsmeier reagent.

Aromatic Addition: Dissolve 1,2-difluoro-3-methylbenzene (1 equivalent) in a suitable solvent

(e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent mixture.

Reaction: Allow the mixture to warm to room temperature and then heat to 50-60°C for 2-4

hours, monitoring progress by Thin Layer Chromatography (TLC).

Quenching and Hydrolysis: Cool the reaction mixture to 0°C and slowly quench by adding it

to a stirred solution of ice-cold water and sodium acetate. This hydrolyzes the intermediate

iminium salt.

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the

organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in

vacuo. Purify the resulting crude solid by column chromatography or recrystallization to yield

the final product.

Applications in Drug Discovery and Medicinal
Chemistry
The true value of 2,3-Difluoro-4-methylbenzaldehyde lies in its role as a versatile

intermediate for constructing complex, biologically active molecules.[3] The strategic placement

of fluorine atoms is a well-established strategy in medicinal chemistry to enhance drug-like

properties.[1][2]

Key Advantages in Drug Design:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at

positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block

these pathways, increasing the drug's half-life and bioavailability.[1]

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable

electrostatic interactions with protein targets, thereby increasing the binding affinity and

potency of a ligand.[1][2]

Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or

basicity of nearby functional groups, which is critical for optimizing a drug's solubility and cell

permeability.

A prime application is in the synthesis of chalcones via Claisen-Schmidt condensation, a

pathway noted for a similar compound, 2',3'-Difluoro-4'-methylacetophenone.[1] Chalcones are

precursors to flavonoids and are known for a wide range of pharmacological activities.[1]
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Caption: Drug discovery workflow using the intermediate building block.
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Analytical and Quality Control Protocols
Ensuring the identity and purity of starting materials is paramount in synthesis and drug

development. Sigma-Aldrich notes that for some unique chemicals like this one, they do not

collect analytical data, and the buyer assumes responsibility for confirming identity and purity.

[3] Therefore, robust in-house QC is essential.

Protocol 1: Purity Assessment by High-Performance
Liquid Chromatography (HPLC)

System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: Prepare a gradient system with Mobile Phase A (0.1% formic acid in water)

and Mobile Phase B (0.1% formic acid in acetonitrile).

Gradient Elution:

0-2 min: 5% B

2-15 min: Ramp linearly from 5% to 95% B

15-18 min: Hold at 95% B

18-20 min: Return to 5% B and re-equilibrate.

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

Injection and Detection: Inject 5 µL and monitor at 254 nm.

Analysis: The purity is calculated based on the area percentage of the main peak relative to

the total peak area.

Protocol 2: Identity Confirmation by ¹H NMR
Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform

(CDCl₃).
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Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

Expected Spectral Features:

Aldehyde Proton (-CHO): A singlet or narrowly split multiplet around δ 9.9-10.1 ppm.

Aromatic Protons (Ar-H): Two distinct signals in the aromatic region (δ 7.0-8.0 ppm), likely

appearing as doublets or triplets, showing coupling to each other and to the fluorine

atoms.

Methyl Protons (-CH₃): A singlet or narrowly split multiplet (due to coupling with fluorine)

around δ 2.2-2.5 ppm.

Table 2: Summary of Expected Analytical Data
Analysis Technique Expected Result

HPLC-UV
Single major peak (>95% purity) at a

characteristic retention time.

¹H NMR (CDCl₃)
Signals corresponding to aldehyde, aromatic,

and methyl protons in a 1:2:3 integration ratio.

¹⁹F NMR (CDCl₃)
Two distinct signals for the non-equivalent

fluorine atoms.

Mass Spec (ESI+) [M+H]⁺ ion observed at m/z 157.0459.[6]

Safety, Handling, and Storage
2,3-Difluoro-4-methylbenzaldehyde is classified as a hazardous substance and requires

careful handling.

Table 3: GHS Hazard and Precautionary Information
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Category Code Description Source

Pictogram GHS06 Skull and Crossbones [3]

Signal Word Danger [3]

Hazard Statement H301 Toxic if swallowed [3]

Precautionary P264
Wash skin thoroughly

after handling.
[3]

Precautionary P270

Do not eat, drink or

smoke when using

this product.

[3]

Precautionary P301 + P310

IF SWALLOWED:

Immediately call a

POISON

CENTER/doctor.

[3]

Precautionary P405 Store locked up. [3]

Precautionary P501

Dispose of

contents/container to

an approved waste

disposal plant.

[3]

Protocol for Safe Handling and Storage
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical

safety goggles when handling the compound.

Engineering Controls: Handle the solid material in a chemical fume hood to avoid inhalation

of dust.

Dispensing: Use a spatula for transferring the solid. Avoid creating dust.

In Case of Exposure:

Skin Contact: Immediately wash the affected area with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth and immediately call a poison control

center or physician.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it in

a locked cabinet or area accessible only to authorized personnel.

Disposal: Dispose of waste material and contaminated containers in accordance with local,

state, and federal regulations for toxic chemical waste.

Conclusion
2,3-Difluoro-4-methylbenzaldehyde is a high-value chemical intermediate with significant

potential in the pharmaceutical and materials science sectors. Its carefully arranged pattern of

fluoro, methyl, and aldehyde substituents provides a unique combination of reactivity and

functionality. For medicinal chemists, it represents a strategic starting point for synthesizing

novel therapeutics with enhanced pharmacological profiles, particularly leveraging the well-

documented benefits of fluorination. Understanding its properties, synthetic pathways, and

handling requirements is crucial for unlocking its full potential in the laboratory and accelerating

the development of next-generation chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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